molecular formula C24H22N2O2 B334550 1-phenyl-4-(9H-xanthen-9-ylcarbonyl)piperazine

1-phenyl-4-(9H-xanthen-9-ylcarbonyl)piperazine

Cat. No. B334550
M. Wt: 370.4 g/mol
InChI Key: MYYHZQAOMHHQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-phenyl-1-piperazinyl)-(9H-xanthen-9-yl)methanone is a member of xanthenes.

Scientific Research Applications

Cardiovascular and Antiarrhythmic Properties

1-Phenyl-4-(9H-xanthen-9-ylcarbonyl)piperazine derivatives have demonstrated potential in cardiovascular applications. Notably, certain compounds in this class show promising antiarrhythmic and hypotensive activities. For instance, compounds like 4-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propoxy)-9H-xanthen-9-one hydrochloride have exhibited significant antiarrhythmic activity in adrenaline-induced arrhythmia models in rats. These compounds also show nanomolar affinity for α(1)-adrenoceptor, correlated with their cardiovascular activity (Szkaradek et al., 2013).

Anticancer Activity

Certain derivatives of 1-phenyl-4-(9H-xanthen-9-ylcarbonyl)piperazine have been studied for their anticancer properties. For example, 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and found to exhibit promising antiproliferative effects against MCF-7 breast cancer cells, with some derivatives showing greater efficacy than cisplatin, a known anticancer drug (Yurttaş et al., 2014).

Antimycobacterial and Antimicrobial Activity

Xanthone derivatives of 1-phenyl-4-(9H-xanthen-9-ylcarbonyl)piperazine have been evaluated for antimycobacterial activity. Certain compounds have shown significant inhibition of M. tuberculosis growth, indicating potential application in tuberculosis treatment (Szkaradek et al., 2008). Additionally, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have exhibited excellent antibacterial and antifungal activities, suggesting their usefulness in treating microbial infections (Rajkumar et al., 2014).

Adenosine Receptor Antagonism

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, related to 1-phenyl-4-(9H-xanthen-9-ylcarbonyl)piperazine, have been developed as A2B adenosine receptor antagonists. Some compounds in this series show subnanomolar affinity and high selectivity, indicating potential therapeutic applications (Borrmann et al., 2009).

properties

Product Name

1-phenyl-4-(9H-xanthen-9-ylcarbonyl)piperazine

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C24H22N2O2/c27-24(26-16-14-25(15-17-26)18-8-2-1-3-9-18)23-19-10-4-6-12-21(19)28-22-13-7-5-11-20(22)23/h1-13,23H,14-17H2

InChI Key

MYYHZQAOMHHQBR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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